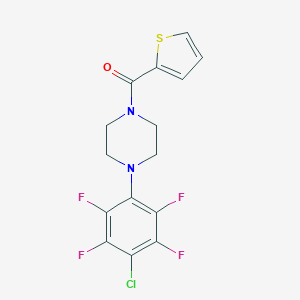![molecular formula C21H26N2O4S B505875 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B505875.png)
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonamide group, an ethoxyphenyl group, and a cyclohexanecarboxamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide typically involves a multi-step process:
Formation of the Sulfonamide Group: The initial step involves the reaction of 4-ethoxyaniline with chlorosulfonic acid to form 4-ethoxybenzenesulfonyl chloride.
Coupling Reaction: The 4-ethoxybenzenesulfonyl chloride is then reacted with 4-aminophenylcyclohexanecarboxamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxyaniline.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes.
Pathways: It may interfere with metabolic pathways by inhibiting key enzymes involved in the synthesis of essential biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide
- N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-naphthalenesulfonamide
Uniqueness
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its cyclohexanecarboxamide group provides additional steric hindrance, affecting its interaction with biological targets and its overall stability in chemical reactions.
Properties
Molecular Formula |
C21H26N2O4S |
|---|---|
Molecular Weight |
402.5g/mol |
IUPAC Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H26N2O4S/c1-2-27-19-12-8-18(9-13-19)23-28(25,26)20-14-10-17(11-15-20)22-21(24)16-6-4-3-5-7-16/h8-16,23H,2-7H2,1H3,(H,22,24) |
InChI Key |
FBCUHLMBHNADKN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B505793.png)
![Methyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B505797.png)
![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide](/img/structure/B505798.png)
![N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide](/img/structure/B505799.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B505801.png)

![5-chloro-2-methoxy-N-[5-methoxy-2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B505804.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B505805.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B505806.png)
![Propyl 2-(4-morpholinyl)-5-[(phenoxyacetyl)amino]benzoate](/img/structure/B505810.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide](/img/structure/B505811.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B505812.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B505814.png)
![4-isobutoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B505815.png)
